![molecular formula C111H159N37O18 B10849006 H-[Trp-Arg-Nva-Arg-Tyr]3-NH2](/img/structure/B10849006.png)

H-[Trp-Arg-Nva-Arg-Tyr]3-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

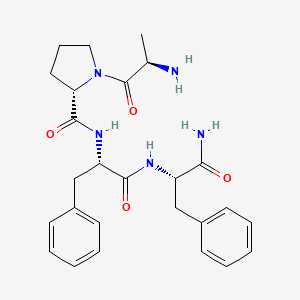

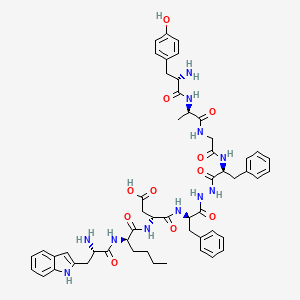

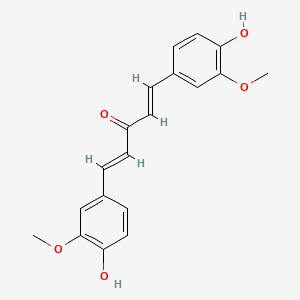

H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 es un péptido sintético compuesto por tres unidades repetidas de la secuencia triptófano-arginina-norvalina-arginina-tirosina. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos, incluida la química medicinal y la bioquímica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Reacciones de Acoplamiento: Cada aminoácido se activa y se acopla a la cadena peptídica unida a la resina utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Pasos de Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA) para exponer sitios reactivos para el acoplamiento posterior.

Escisión de la Resina: El péptido completo se escinde de la resina utilizando un cóctel de escisión, que típicamente contiene TFA, agua y agentes atrapadores como triisopropilsilano (TIS).

Métodos de Producción Industrial: La producción industrial de péptidos como this compound involucra SPPS a gran escala, a menudo utilizando sintetizadores de péptidos automatizados para mejorar la eficiencia y la reproducibilidad. La purificación se logra mediante cromatografía líquida de alta resolución (HPLC), y el producto final se liofiliza para obtener un polvo estable.

Análisis De Reacciones Químicas

Tipos de Reacciones: H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 puede experimentar diversas reacciones químicas, incluidas:

Oxidación: Los residuos de triptófano y tirosina pueden oxidarse en condiciones específicas, lo que lleva a la formación de intermediarios reactivos.

Reducción: Los puentes disulfuro, si están presentes, pueden reducirse utilizando reactivos como ditiotreitol (DTT).

Sustitución: Los residuos de aminoácidos pueden modificarse mediante reacciones de sustitución, como la alquilación o la acilación.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Haluros de alquilo o cloruros de acilo para reacciones de alquilación o acilación.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del triptófano puede llevar a la formación de derivados de quinurenina.

Aplicaciones Científicas De Investigación

H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga por su posible papel en la modulación de procesos biológicos, como la inhibición enzimática o la unión a receptores.

Industria: Se utiliza en el desarrollo de materiales basados en péptidos y sistemas de administración de fármacos.

Mecanismo De Acción

El mecanismo de acción de H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Por ejemplo, su actividad inhibitoria contra el Factor Xa sugiere que se une al sitio activo de la enzima, evitando la conversión de protrombina a trombina . Esta interacción interrumpe la cascada de coagulación, ejerciendo así un efecto anticoagulante.

Compuestos Similares:

H-[Trp-Arg-Nva-Arg-Tyr]2-NH2: Un péptido más corto con actividad inhibitoria similar contra el Factor Xa.

[Cys-Trp-Arg-Nva-Arg-Tyr-NH2]2: Otro péptido relacionado con posibles aplicaciones terapéuticas.

Singularidad: this compound es único debido a su secuencia y longitud específicas, que confieren actividades biológicas distintas y posibles beneficios terapéuticos. Su capacidad para inhibir el Factor Xa con una afinidad específica lo distingue de otros péptidos con secuencias similares.

Comparación Con Compuestos Similares

H-[Trp-Arg-Nva-Arg-Tyr]2-NH2: A shorter peptide with similar inhibitory activity against Factor Xa.

[Cys-Trp-Arg-Nva-Arg-Tyr-NH2]2: Another related peptide with potential therapeutic applications.

Uniqueness: H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 is unique due to its specific sequence and length, which confer distinct biological activities and potential therapeutic benefits. Its ability to inhibit Factor Xa with a specific affinity distinguishes it from other peptides with similar sequences.

Propiedades

Fórmula molecular |

C111H159N37O18 |

|---|---|

Peso molecular |

2299.7 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C111H159N37O18/c1-4-19-77(136-96(157)80(28-13-46-126-106(114)115)135-92(153)73(112)55-64-58-132-74-25-10-7-22-70(64)74)94(155)140-84(32-17-50-130-110(122)123)100(161)145-87(53-62-36-42-68(150)43-37-62)102(163)148-90(57-66-60-134-76-27-12-9-24-72(66)76)105(166)143-82(30-15-48-128-108(118)119)98(159)138-79(21-6-3)95(156)141-85(33-18-51-131-111(124)125)101(162)146-88(54-63-38-44-69(151)45-39-63)103(164)147-89(56-65-59-133-75-26-11-8-23-71(65)75)104(165)142-81(29-14-47-127-107(116)117)97(158)137-78(20-5-2)93(154)139-83(31-16-49-129-109(120)121)99(160)144-86(91(113)152)52-61-34-40-67(149)41-35-61/h7-12,22-27,34-45,58-60,73,77-90,132-134,149-151H,4-6,13-21,28-33,46-57,112H2,1-3H3,(H2,113,152)(H,135,153)(H,136,157)(H,137,158)(H,138,159)(H,139,154)(H,140,155)(H,141,156)(H,142,165)(H,143,166)(H,144,160)(H,145,161)(H,146,162)(H,147,164)(H,148,163)(H4,114,115,126)(H4,116,117,127)(H4,118,119,128)(H4,120,121,129)(H4,122,123,130)(H4,124,125,131)/t73-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |

Clave InChI |

DRBRBJSYRQHXHE-TWUBVJIJSA-N |

SMILES isomérico |

CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N |

SMILES canónico |

CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC8=CNC9=CC=CC=C98)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)

![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)

![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)

![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)

![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)